molecular formula C15H16O5 B5174644 ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate

ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate

Cat. No.: B5174644
M. Wt: 276.28 g/mol
InChI Key: FSYZMWXBIPICHO-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromene ring system, which is a fused benzene and pyran ring, and an ethyl ester group attached to a butanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate typically involves the reaction of 7-hydroxycoumarin with ethyl 2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Purification is usually achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate can undergo various chemical reactions, including:

    Oxidation: The chromene ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromene ring can be reduced to form alcohol derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate has several applications in scientific research:

Mechanism of Action

The biological effects of ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate are primarily attributed to its ability to interact with various molecular targets. The chromene ring system can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound can scavenge free radicals, thereby exhibiting antioxidant properties. The ester group allows for easy cellular uptake and subsequent hydrolysis to release the active chromene moiety .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate: Similar structure but with an acetate moiety instead of butanoate.

    Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate: Similar structure but with a methyl group on the chromene ring.

    Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate: Similar structure but with a propanoate moiety instead of butanoate.

Uniqueness

Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate is unique due to its specific ester linkage, which can influence its biological activity and chemical reactivity. The butanoate moiety provides distinct physicochemical properties compared to its acetate and propanoate analogs .

Properties

IUPAC Name

ethyl 2-(2-oxochromen-7-yl)oxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-3-12(15(17)18-4-2)19-11-7-5-10-6-8-14(16)20-13(10)9-11/h5-9,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYZMWXBIPICHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)OC1=CC2=C(C=C1)C=CC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Coumarin-7-oxybutyric acid N-hydroxysuccinimide ester was prepared by reacting 7-hydroxycoumarin with ethyl 4-bromobutyrate to form coumarin-7-oxybutyric acid ethyl ester. Next, the ethyl ester was reacted with acid to form coumarin-7-oxybutyric acid which was reacted with N-hydroxysuccinimide to form the N-hydroxysuccinimide ester in accordance with the Scheme 1 above.
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